molecular formula C14H17N3O2S B11720770 Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

Cat. No.: B11720770
M. Wt: 291.37 g/mol
InChI Key: OYAGLOITBOJTDO-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a complex organic compound with a unique structure that includes a naphthyridine core, a cyano group, and a sulfanylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Addition of the Sulfanylidene Moiety: The sulfanylidene group is incorporated through thiolation reactions.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The naphthyridine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and sulfanylidene moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate: shares similarities with other naphthyridine derivatives, such as:

Uniqueness

The unique combination of the cyano group, sulfanylidene moiety, and tert-butyl ester in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C14H17N3O2S/c1-14(2,3)19-13(18)17-5-4-11-10(8-17)6-9(7-15)12(20)16-11/h6H,4-5,8H2,1-3H3,(H,16,20)

InChI Key

OYAGLOITBOJTDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=S)N2)C#N

Origin of Product

United States

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